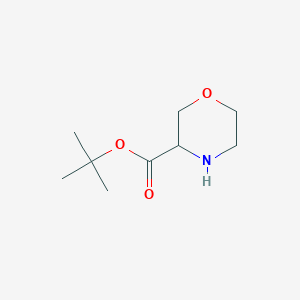

(S)-tert-Butyl morpholine-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJBNPAWSNUZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-tert-butyl morpholine-3-carboxylate chemical properties

Technical Whitepaper: Chemical Properties and Synthetic Applications of (S)-tert-Butyl Morpholine-3-Carboxylate and Related Orthogonal Building Blocks

Executive Summary & Nomenclature Clarification

In the landscape of modern drug discovery and peptide synthesis, conformationally restricted amino acid analogs are paramount for developing targeted therapeutics. Among these, derivatives of (S)-morpholine-3-carboxylic acid serve as critical chiral building blocks, particularly in the synthesis of drugs targeting neurological disorders[1].

Due to widespread cataloging overlaps in commercial databases, researchers must distinguish between two highly related, orthogonally protected derivatives:

-

(S)-tert-butyl morpholine-3-carboxylate (CAS: 1353006-44-6) : The C-terminus tert-butyl ester, typically isolated and handled as a hydrochloride salt. This derivative leaves the secondary amine free for downstream N-alkylation or N-acylation[2].

-

(S)-4-Boc-morpholine-3-carboxylic acid (CAS: 783350-37-8) : The N-terminus Boc-protected acid. This derivative masks the amine, leaving the carboxylic acid free for amide bond formation in peptide synthesis[1][3].

This guide explores the physicochemical properties, mechanistic utility, and handling protocols for these compounds, providing a self-validating framework for their integration into pharmaceutical development workflows.

Physicochemical Properties & Molecular Descriptors

The morpholine ring introduces a unique hydrogen-bond acceptor (the ether oxygen) while modulating the basicity of the adjacent secondary amine. This structural motif enhances the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredients (APIs)[4].

Below is a comparative summary of the quantitative data for both orthogonal building blocks:

| Property | (S)-4-Boc-morpholine-3-carboxylic acid | (S)-tert-butyl morpholine-3-carboxylate HCl |

| CAS Number | 783350-37-8[5] | 1353006-44-6[2] |

| Molecular Formula | C10H17NO5[3] | C9H18ClNO3 (HCl Salt)[2] |

| Molecular Weight | 231.25 g/mol [5] | ~223.70 g/mol |

| Topological Polar Surface Area (TPSA) | 76.1 Ų[5] | N/A |

| LogP (Predicted) | 0.40 - 0.70[5][6] | N/A |

| Melting Point | 169-173 °C[3] | N/A |

| Primary Application | N-Terminus Protected Building Block[1] | C-Terminus Protected Building Block[2] |

Mechanistic Role in Drug Design

Causality in Scaffold Design: Why incorporate a morpholine-3-carboxylate scaffold into an API?

-

Conformational Rigidity: The six-membered heterocycle restricts the dihedral angles of the peptide backbone, locking molecules into specific secondary structures. This pre-organization reduces the entropic penalty upon binding to a target receptor.

-

Stereospecificity: The (S)-configuration at the C3 position directs the spatial orientation of subsequent functional groups. This stereochemical vector is critical for interacting with chiral active sites, particularly in neurological and oncological targets[1].

-

ADME Optimization: The inclusion of the oxygen heteroatom lowers the overall lipophilicity (LogP) compared to purely carbon-based piperidine analogs. This improves oral bioavailability and reduces off-target lipophilic binding liabilities.

Orthogonal protection strategies for (S)-morpholine-3-carboxylic acid.

Experimental Methodologies: Orthogonal Protection Protocols

To utilize the morpholine-3-carboxylic acid core, selective protection is required. The following protocols emphasize the causality behind reagent selection and incorporate self-validating quality control steps.

Protocol A: Synthesis of (S)-4-Boc-morpholine-3-carboxylic acid

Objective: Mask the secondary amine to prevent self-polymerization during peptide coupling[4].

-

Dissolution: Suspend (S)-morpholine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Causality: The mixed solvent system is employed because the starting amino acid is highly polar and water-soluble, whereas the Boc-anhydride reagent is lipophilic. Dioxane bridges this solubility gap, ensuring a homogeneous reaction phase.

-

-

Basification: Add 1M NaOH (1.1 eq) to bring the pH to ~10.

-

Causality: This deprotonates the secondary amine, maximizing its nucleophilicity for the incoming electrophile.

-

-

Protection: Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) at 0 °C. Stir and allow to warm to room temperature over 12 hours.

-

Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.

-

Validation: The starting material contains a secondary amine that reacts with Ninhydrin to form a deep purple chromophore. The complete disappearance of this chromophore confirms the total acylation of the amine nitrogen.

-

-

Workup: Acidify the aqueous layer with 1M KHSO4 to pH 2-3 and extract with Ethyl Acetate.

-

Causality: KHSO4 is a mild acid that protonates the carboxylate for organic extraction without cleaving the highly acid-sensitive Boc group.

-

Protocol B: Synthesis of (S)-tert-butyl morpholine-3-carboxylate

Objective: Mask the carboxylic acid to allow selective N-alkylation or N-acylation.

-

Esterification: React N-Cbz-protected (S)-morpholine-3-carboxylic acid with tert-butanol, mediated by EDC·HCl and DMAP in dichloromethane.

-

Causality: Direct Fischer esterification with tert-butanol is sterically hindered, and strongly acidic conditions often degrade the morpholine ring. A coupling agent (EDC·HCl) with a catalytic nucleophile (DMAP) activates the carboxylic acid, facilitating nucleophilic attack by the bulky tert-butanol under mild conditions.

-

-

Deprotection: Remove the Cbz group via catalytic hydrogenation (H2, Pd/C) in methanol.

-

Salt Formation & Self-Validation: Treat the filtered solution with ethereal HCl to precipitate (S)-tert-butyl morpholine-3-carboxylate hydrochloride.

-

Validation: The formation of the hydrochloride salt acts as an intrinsic purification step. The target product precipitates out of the organic solvent, validating the formation of the basic morpholine ester while leaving unreacted neutral byproducts in solution[2].

-

Analytical Characterization & Quality Control

Rigorous analytical validation is required before incorporating these building blocks into complex APIs to ensure no racemization or degradation has occurred.

-

Mass Spectrometry (ESI-MS): For the N-Boc derivative (C10H17NO5), high-resolution mass spectrometry yields specific adducts that confirm identity. Expected signals include the protonated adduct [M+H]+ at m/z 232.11, the sodium adduct [M+Na]+ at m/z 254.10, and the deprotonated species [M-H]- at m/z 230.10[7].

-

Chiral Purity: Assess via Chiral HPLC. The optical rotation for related protected derivatives (e.g., the Fmoc analog) is strictly monitored (typically [a]D20 = -40.0 ± 2º, C=1 in MeOH) to ensure the (S)-stereocenter remains intact during synthetic manipulation[8].

Storage, Handling, and Stability

Both the tert-butyl ester and the N-Boc protected acid contain functional groups that are sensitive to extreme pH and elevated temperatures.

-

Temperature: Must be stored strictly at 0–8 °C to prevent spontaneous Boc group cleavage or ester hydrolysis[4][8].

-

Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) within tightly sealed containers to prevent moisture-induced degradation.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CAS#:1353006-44-6 | (S)-tert-butyl morpholine-3-carboxylate hydrochloride | Chemsrc [chemsrc.com]

- 3. (3S)-4-[(tert-butoxy)carbonyl]morpholine-3-carboxylic acid | 783350-37-8 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 783350-37-8 (C10H17NO5) [pubchemlite.lcsb.uni.lu]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (S)-tert-Butyl Morpholine-3-carboxylate

CAS Number: 1353085-67-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl morpholine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules to enhance physicochemical properties such as metabolic stability and aqueous solubility.[1] This guide provides a comprehensive overview of (S)-tert-butyl morpholine-3-carboxylate, including its synthesis, physicochemical properties, key applications in drug discovery, and essential safety and handling protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a versatile and highly valued scaffold in medicinal chemistry.[2] Its presence in a molecule can impart favorable properties, including increased polarity, improved solubility, and enhanced metabolic stability, which are critical for the development of effective and safe drug candidates. The introduction of a chiral center, as seen in (S)-tert-butyl morpholine-3-carboxylate, provides a crucial handle for stereoselective synthesis, enabling the precise construction of complex molecular architectures required for specific biological targets.[1] This guide will focus on the synthesis and utility of this specific chiral building block, providing a foundation for its application in drug discovery programs.

Synthesis of (S)-tert-Butyl Morpholine-3-carboxylate

A robust and scalable synthesis of (S)-tert-butyl morpholine-3-carboxylate has been developed, starting from the readily available and chiral amino acid, L-serine. This multi-step synthesis is detailed below, with explanations for the choice of reagents and reaction conditions to ensure a high-yielding and reproducible process.[3][4]

Synthetic Scheme Overview

Caption: Synthetic pathway for (S)-tert-butyl morpholine-3-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of L-Serine tert-butyl ester [3][4]

-

Rationale: The initial step involves the protection of the carboxylic acid functionality of L-serine as a tert-butyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid in subsequent steps. The use of perchloric acid as a catalyst facilitates the esterification reaction with tert-butyl acetate.

-

Procedure:

-

Dissolve L-Serine (10.5 g) in tert-butyl acetate (20 mL).

-

At 0°C, slowly add a 5 mL aqueous solution of perchloric acid (2 g).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

-

Wash the reaction mixture with 10 mL of water, followed by 10 mL of ammonium chloride solution.

-

Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oily substance (yield: 10.0 g, 65.0%).

-

Step 2: Synthesis of N-Chloroacetyl-L-serine tert-butyl ester [3][4]

-

Rationale: The amino group of the L-serine tert-butyl ester is acylated with chloroacetyl chloride. This introduces the second component of the future morpholine ring.

-

Procedure:

-

Dissolve L-serine tert-butyl ester in dichloromethane.

-

At 0-10°C, add a dichloromethane solution of chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and dry the organic layer to obtain N-chloroacetyl-L-serine tert-butyl ester.

-

Step 3: Synthesis of (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester [3][4]

-

Rationale: An intramolecular cyclization is induced by a base, sodium ethoxide, to form the morpholine ring. The alkoxide deprotonates the hydroxyl group, which then displaces the chloride to form the heterocyclic ring.

-

Procedure:

-

Dissolve N-chloroacetyl-L-serine tert-butyl ester in toluene.

-

At 0-30°C, add a toluene solution of sodium ethoxide dropwise.

-

Heat the reaction mixture and stir until completion.

-

Work up the reaction to isolate (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.

-

Step 4: Synthesis of (S)-tert-Butyl morpholine-3-carboxylate [3][4]

-

Rationale: The lactam (amide) functionality within the morpholine ring is reduced to the corresponding amine using a reducing agent. A combination of aluminum trichloride and sodium borohydride is effective for this transformation.

-

Procedure:

-

Dissolve (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester in methanol.

-

At -10 to 0°C, successively add aluminum trichloride and sodium borohydride.

-

Allow the reaction to warm and stir until completion.

-

Work up the reaction by washing and drying to obtain the final product, (S)-tert-butyl morpholine-3-carboxylate.

-

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of (S)-tert-butyl morpholine-3-carboxylate is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 1353085-67-2 | [3] |

| Molecular Formula | C₉H₁₇NO₃ | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Spectral Data: While specific spectra are not publicly available, typical ¹H and ¹³C NMR chemical shifts for related tert-butyl carbamates and morpholine structures can be used for characterization.[5] Researchers can obtain compound-specific spectral data from commercial suppliers upon request.[3]

Applications in Drug Discovery

(S)-tert-butyl morpholine-3-carboxylate is a valuable chiral building block for the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors.[1] The morpholine moiety often plays a crucial role in binding to the hinge region of the kinase domain.[6]

Workflow for Application in Kinase Inhibitor Synthesis

Caption: Generalized workflow for the use of (S)-tert-butyl morpholine-3-carboxylate in the synthesis of kinase inhibitors.

The carboxylic acid functionality, after deprotection of the tert-butyl ester, can be readily coupled with various amine-containing scaffolds to introduce the morpholine moiety into a target molecule. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of kinase inhibitors.[7]

Safety and Handling

General Safety Precautions:[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

First Aid Measures:[4]

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

(S)-tert-butyl morpholine-3-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis from L-serine and the strategic importance of the morpholine scaffold in medicinal chemistry make it a key intermediate for drug discovery programs. This guide provides a foundational understanding of its synthesis, properties, applications, and handling, which will be of benefit to researchers and scientists working at the forefront of pharmaceutical development.

References

- Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Royal Society of Chemistry. (n.d.). Supporting Information - Tert-butyl m-tolylcarbamate. Retrieved from [Link]

- Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1733.

- Jain, A., & Sahu, S. K. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1353085-67-2|(S)-tert-Butyl morpholine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. rsc.org [rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling and Solvation Mechanics of (S)-tert-Butyl Morpholine-3-Carboxylate

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and peptidomimetic design, morpholine derivatives serve as critical chiral building blocks, offering favorable pharmacokinetic properties due to the morpholine ring's balance of hydrophilicity and metabolic stability. (S)-tert-butyl morpholine-3-carboxylate (and its frequently conflated structural counterpart, (S)-4-Boc-morpholine-3-carboxylic acid[1]) are highly valued intermediates.

However, the introduction of the bulky, lipophilic tert-butyl group fundamentally alters the solvation thermodynamics of the native morpholine scaffold. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of (S)-tert-butyl morpholine-3-carboxylate, detailing the causality behind its phase behavior, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Solubility Data

The solubility of (S)-tert-butyl morpholine-3-carboxylate is dictated by the tug-of-war between the hydrophilic morpholine core (containing an ether oxygen and a secondary amine) and the highly hydrophobic tert-butyl ester moiety.

Below is a summarized physicochemical and solubility profile based on predictive models and structural analogs[2][3].

Table 1: Solubility Profile across Standard Solvent Systems

| Solvent System | Dielectric Constant (ε) | Qualitative Solubility | Estimated Range (mg/mL at 25°C) | Mechanistic Solvation Driver |

| Water (pH 7.4) | 80.1 | Poor / Sparingly Soluble | < 1.0 mg/mL | High lipophilicity of the tert-butyl group overrides the hydrogen-bonding capacity of the morpholine oxygen. |

| Water (pH 2.0) | 80.1 | Highly Soluble | > 50 mg/mL | Protonation of the secondary amine (pKa ~8.3) forms a highly soluble cationic species (e.g., HCl salt). |

| Methanol (MeOH) | 32.7 | Freely Soluble | > 100 mg/mL | Strong hydrogen bond donation from MeOH to the morpholine oxygen and ester carbonyl. |

| Dichloromethane (DCM) | 8.9 | Freely Soluble | > 200 mg/mL | Favorable dispersion forces and dipole-dipole interactions with the lipophilic ester core. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 150 mg/mL | Universal solvation via strong dipole interactions; standard vehicle for high-throughput screening assays. |

| n-Hexane | 1.9 | Insoluble / Poor | < 0.1 mg/mL | Lack of polarizability and inability to disrupt the crystalline lattice energy of the solid compound. |

Note: For the related Boc-protected acid ((S)-4-Boc-morpholine-3-carboxylic acid, CAS 783350-37-8), the pH-solubility profile is inverted; it is soluble in basic aqueous media due to carboxylate deprotonation and insoluble in acidic media[1][4].

Mechanistic Insights into Solvation Behavior

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of these solvation metrics. The solubility of (S)-tert-butyl morpholine-3-carboxylate is governed by three primary structural features:

-

Stereoelectronic Effects of the Morpholine Ring: The morpholine ring predominantly adopts a chair conformation. The ether oxygen (O1) acts as a strict hydrogen-bond acceptor, while the secondary amine (N4) acts as both a donor and an acceptor. This allows the molecule to interact favorably with protic solvents like ethanol and methanol.

-

Lipophilic Shielding by the tert-Butyl Group: The tert-butyl ester adds massive steric bulk and lipophilicity (increasing the LogP significantly). This bulky group creates a hydrophobic "shield" that disrupts the formation of a structured hydration shell in neutral water, leading to the observed poor aqueous solubility[3].

-

Ionization-Driven Solvation: The secondary amine in the free base form is basic. When the pH of the aqueous medium drops below its pKa (approx. 8.3), the amine protonates. The resulting ionic charge drastically lowers the desolvation energy penalty, allowing the compound to dissolve rapidly in acidic aqueous environments (often isolated as the hydrochloride salt, CAS 1353006-44-6).

Experimental Protocols: Thermodynamic Solubility Determination

To generate trustworthy, self-validating solubility data for formulation or reaction optimization, kinetic solubility methods (like solvent titration) are insufficient. The following Shake-Flask Method coupled with HPLC-UV ensures thermodynamic equilibrium is reached without degrading the sensitive tert-butyl ester[5].

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase

-

Weigh approximately 50 mg of (S)-tert-butyl morpholine-3-carboxylate into a 2 mL amber glass HPLC vial.

-

Causality: Amber glass is used to prevent any potential photo-degradation, and excess solid ensures the solution remains saturated throughout the experiment.

Step 2: Solvent Addition and Equilibration

-

Add 1.0 mL of the target solvent (e.g., 0.1 M HCl, PBS pH 7.4, or Methanol).

-

Seal the vial and place it in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C.

-

Agitate at 300 RPM for 48 hours.

-

Causality: 48 hours is required to overcome the lattice energy of the crystalline solid and reach a true thermodynamic equilibrium. Temperature control is critical, as solubility is a temperature-dependent thermodynamic parameter.

Step 3: Phase Separation

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C.

-

Carefully aspirate the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

-

Causality: Ultracentrifugation followed by filtration eliminates colloidal aggregates or micro-crystals that would artificially inflate the quantified solubility value.

Step 4: HPLC-UV Quantification (Self-Validating System)

-

Dilute the filtered supernatant appropriately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

-

Analyze using a C18 reverse-phase column. Monitor at 210 nm (due to the lack of a strong chromophore, low-wavelength UV or CAD/ELSD detectors are preferred).

-

Validation Check: Assess the chromatogram for secondary peaks. If a peak corresponding to morpholine-3-carboxylic acid appears, ester hydrolysis has occurred during equilibration, invalidating the solubility result for the intact ester.

Solubility Optimization Workflows

When utilizing (S)-tert-butyl morpholine-3-carboxylate in aqueous synthesis or biological assays, poor neutral solubility is a common bottleneck. The following decision tree outlines the logical workflow for overcoming phase-separation issues.

Caption: Decision matrix for optimizing the aqueous solubility of morpholine-3-carboxylate derivatives.

Safety and Handling Considerations

When handling morpholine-3-carboxylate derivatives, standard laboratory safety protocols apply. The compound should be stored in a cool, dry area protected from environmental extremes to prevent premature hydrolysis of the ester or degradation[5]. It is incompatible with strong oxidizing agents and strong acids (which may cleave the tert-butyl group)[2][3]. Ensure all handling is conducted in a well-ventilated area using appropriate PPE[4].

References

Sources

Comprehensive Spectroscopic Characterization of (S)-tert-Butyl Morpholine-3-Carboxylate: A Technical Guide for Structural Validation

Executive Summary

(S)-tert-butyl morpholine-3-carboxylate is a critical chiral building block extensively utilized in the synthesis of peptidomimetics, kinase inhibitors, and novel therapeutics. Accurate spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—is paramount to ensure stereochemical integrity, regiochemical purity, and the absence of protecting-group migration. This whitepaper provides a rigorous, self-validating analytical framework for the structural elucidation of this compound, designed specifically for drug development professionals and analytical chemists.

Nomenclature & Structural Clarity

A common pitfall in medicinal chemistry literature and inventory management is the conflation of (S)-tert-butyl morpholine-3-carboxylate (the tert-butyl ester with a free secondary amine) and (S)-4-Boc-morpholine-3-carboxylic acid (the N-Boc protected free acid)[1].

This guide specifically addresses the tert-butyl ester (Formula: C₉H₁₇NO₃, MW: 187.24 g/mol ). The presence of the free secondary amine at position 4 and the bulky tert-butyl ester at the chiral C3 position dictates its unique spectroscopic signature, chemical reactivity, and ionization behavior[1].

Physicochemical & Spectroscopic Data Summary

To facilitate rapid reference and data comparison, the expected quantitative spectroscopic data is summarized below.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

| Position | ¹H NMR (δ, ppm, 400 MHz) | Multiplicity (J in Hz) | Integration | ¹³C NMR (δ, ppm, 100 MHz) |

| C=O (Ester) | - | - | - | 170.5 |

| C(CH₃)₃ (Quat) | - | - | - | 81.2 |

| C6 (CH₂-O) | 3.75 - 3.85 | m | 2H | 67.5 |

| C2 (CH₂-O) | 3.50 - 3.65 | m | 2H | 66.8 |

| C3 (CH-N) | 3.35 | dd (J = 8.5, 3.5) | 1H | 58.4 |

| C5 (CH₂-N) | 2.85 - 2.95 | m | 2H | 45.1 |

| C(CH₃)₃ (Me) | 1.48 | s | 9H | 28.1 |

| N-H (Amine) | 2.10 | br s (exchanges w/ D₂O) | 1H | - |

Table 2: IR and MS Signatures

| Technique | Key Signals / m/z | Assignment / Fragment |

| FTIR (ATR) | 3320 cm⁻¹ | N-H stretch (Secondary amine) |

| FTIR (ATR) | 1735 cm⁻¹ | C=O stretch (Ester carbonyl) |

| FTIR (ATR) | 1150 cm⁻¹ | C-O-C stretch (Ester/Ether) |

| ESI-MS (+) | 188.1 m/z | [M+H]⁺ (Intact molecule) |

| ESI-MS (+) | 132.1 m/z | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

Mechanistic Data Interpretation & Causality

The spectroscopic profile of (S)-tert-butyl morpholine-3-carboxylate is a direct consequence of its electronic and steric environment. Understanding the causality behind these signals is crucial for troubleshooting synthetic workflows:

-

Deshielding Effects in NMR : The C3 proton is uniquely positioned between the electronegative nitrogen atom and the electron-withdrawing carbonyl group. This dual deshielding shifts the C3-H signal downfield to ~3.35 ppm compared to a standard aliphatic amine. The diastereotopic nature of the protons at C2 and C6 (due to the adjacent chiral center at C3) results in complex multiplets rather than simple triplets[2].

-

IR Causality & Orthogonality : The absence of a broad O-H stretch (typically 2500-3300 cm⁻¹ for carboxylic acids) and the presence of a sharp N-H stretch at 3320 cm⁻¹ definitively proves the molecule is the tert-butyl ester rather than the N-Boc acid isomer[3].

-

MS Fragmentation : In ESI-MS, tert-butyl esters characteristically undergo an in-source fragmentation, losing isobutylene (56 Da) to yield a prominent m/z 132.1 peak. This serves as a self-validating internal check for the tert-butyl moiety, ensuring the ester is intact prior to ionization[3].

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the following protocols must be executed sequentially. This orthogonal approach ensures that structural connectivity (NMR), functional group presence (IR), and mass/purity (LC-MS) cross-validate one another.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Expert Insight: Ensure the CDCl₃ is stored over silver foil or basic alumina. Degraded chloroform generates trace phosgene, which will rapidly react with the free secondary amine to form carbamate impurities.

-

¹H NMR Acquisition : Acquire 16 scans at 298 K with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the 9-proton tert-butyl singlet.

-

D₂O Exchange (Validation Step) : Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~2.10 ppm confirms the presence of the exchangeable N-H proton, validating the free amine structure.

-

¹³C NMR Acquisition : Acquire 512-1024 scans with proton decoupling. The quaternary carbon of the tert-butyl group (~81.2 ppm) lacks attached protons and relies on long-range NOE; thus, it may require a longer relaxation delay (D1 = 3-5s) for an optimal signal-to-noise ratio.

Protocol 2: LC-MS Analysis

-

Mobile Phase : Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid facilitates the protonation of the morpholine nitrogen, drastically enhancing ESI+ ionization efficiency.

-

Gradient : Run a linear gradient from 5% B to 95% B over 5 minutes using a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Detection : Monitor UV absorbance at 210 nm. Because the compound lacks extended aromatic conjugation, 210 nm is critical for detecting the ester backbone. Scan m/z 100-500 in positive ion mode.

Protocol 3: FTIR (ATR) Analysis

-

Background : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Measurement : Apply 1-2 mg of the neat solid (or evaporated oil) directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

-

Validation : Verify the presence of the 1735 cm⁻¹ peak (ester) and the absence of a 1680-1700 cm⁻¹ peak. A peak in the 1680 cm⁻¹ region would indicate a Boc-carbamate carbonyl, signaling an isomeric or synthetic impurity[2].

Visualizing the Analytical Logic

Orthogonal workflow for the comprehensive spectroscopic validation of morpholine-3-carboxylate.

Logical mapping of structural features to their corresponding spectroscopic signatures.

References

- Title: (S)-4-Boc-morpholine-3-carboxylic acid (Properties and Applications)

- Title: Compounds and compositions as inhibitors of endosomal toll-like receptors (US20190211009A1)

- Source: National Institutes of Health (NIH)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors - Google Patents [patents.google.com]

Conformational Analysis of (S)-tert-Butyl Morpholine-3-Carboxylate: A Technical Guide

Executive Summary

(S)-tert-butyl morpholine-3-carboxylate is a highly versatile chiral scaffold utilized extensively in medicinal chemistry and drug development. Because the morpholine ring contains both an oxygen and a nitrogen atom, its conformational landscape is governed by a complex interplay of steric hindrance, stereoelectronic effects (such as the anomeric effect), and nitrogen inversion dynamics. Understanding the precise three-dimensional conformation of this molecule is critical, as the spatial orientation of the C3-carboxylate dictates the trajectory of subsequent functionalization and target binding.

This whitepaper provides an in-depth analysis of the conformational drivers of (S)-tert-butyl morpholine-3-carboxylate, detailing the causality behind its structural preferences and providing a self-validating experimental workflow for empirical elucidation.

Structural & Thermodynamic Foundations

The Morpholine Core Dynamics

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. Theoretical calculations establish that the standard chair conformer of morpholine is approximately 7.5 kcal/mol lower in energy than the higher-energy skew-boat conformation[1]. Gas-phase and solvated studies confirm that the equatorial-chair conformation is generally the most stable for the unsubstituted morpholine ring[2].

Steric Anchoring by the C3-Substituent

In (S)-tert-butyl morpholine-3-carboxylate, the presence of the bulky tert-butyl ester at the C3 position acts as a powerful conformational anchor.

-

Equatorial Preference: To avoid severe 1,3-diaxial interactions with the axial protons at C5, the massive tert-butyl ester group overwhelmingly favors the equatorial position.

-

Nitrogen Inversion: The secondary amine (N4) undergoes rapid inversion at room temperature. While the N-equatorial conformer is typically favored, the presence of the adjacent C3-equatorial ester introduces a gauche steric interaction. Consequently, the N-axial conformer exists in a dynamic, heavily populated equilibrium to relieve this local steric clash.

Fig 1: Energy landscape of morpholine ring inversion between equatorial and axial conformers.

The Impact of Pseudo-A(1,3) Strain: Causality in Functionalization

A critical insight for drug development professionals is how the conformation shifts upon functionalization of the N4 amine. The free amine of (S)-tert-butyl morpholine-3-carboxylate behaves very differently from its N-protected derivatives.

In highly substituted morpholines, the pseudo-A(1,3) strain between a C3 substituent and an N-protecting group (such as N-tosyl or N-Boc) can force the C3 functionality into an axial position to relieve steric clash[3].

-

Free Amine (Target Molecule): Lacks an N-substituent. The pseudo-A(1,3) strain is minimal, allowing the bulky C3 tert-butyl ester to remain safely in the equatorial position.

-

N-Protected Derivatives: If this molecule is subsequently Boc-protected or alkylated, the severe pseudo-A(1,3) strain between the N-substituent and the C3-ester can trigger a complete ring flip, forcing the C3-ester into the axial position. Anticipating this structural inversion is paramount for downstream stereoselective synthesis.

Self-Validating Experimental Workflow

To empirically prove the conformation of (S)-tert-butyl morpholine-3-carboxylate, researchers must employ a closed-loop, self-validating analytical system. The following NMR-based protocol uses scalar couplings to mathematically validate through-space NOE measurements.

Protocol: NMR-Based Conformational Elucidation

-

Sample Preparation & Solvent Selection:

-

Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

-

Causality: CDCl₃ is a non-polar solvent that preserves intrinsic intramolecular hydrogen bonding (e.g., between the N4-H and the ester carbonyl). Using a polar solvent like DMSO-d₆ would disrupt these native interactions and artificially alter the conformer population.

-

-

1D ¹H NMR Acquisition & J-Coupling Extraction:

-

Action: Acquire a high-resolution ¹H spectrum at 298K. Isolate the C3-H resonance (typically ~3.5–4.0 ppm).

-

Causality: Extracting the scalar couplings provides a direct geometric readout via the Karplus equation. If the C3-ester is equatorial, the C3-proton must be axial. An axial proton will split into a doublet of doublets with one large trans-diaxial coupling ( 3Jaa > 10 Hz) and one small axial-equatorial coupling ( 3Jae ~ 2-4 Hz). This mathematically validates the equatorial position of the ester.

-

-

2D NOESY/ROESY Acquisition:

-

Action: Run a 2D NOESY with a mixing time of 300-500 ms to map through-space proximities (< 5 Å).

-

Causality: A strong cross-peak between the C3-axial proton and the C5-axial proton confirms the 1,3-diaxial relationship, physically verifying the chair conformation.

-

-

Computational Cross-Validation (DFT):

-

Action: Perform geometry optimization using B3LYP/6-31G(d,p).

-

Causality: The theoretical interatomic distances extracted from the DFT global minimum must quantitatively match the NOE cross-peak integrals, creating a self-validating proof of structure.

-

Fig 2: Self-validating experimental workflow for NMR-based conformational elucidation.

Quantitative Data Summaries

The following tables summarize the thermodynamic parameters and diagnostic NMR values required to evaluate the conformational state of the morpholine ring.

Table 1: Conformational Energy & Population Matrix

| Conformer State | C3-Substituent Position | N4-Substituent | Relative Energy (kcal/mol) | Predicted Population (298K) | Dominant Steric Driver |

| Free Amine (Target) | Equatorial | Free (NH) | 0.0 (Global Min) | >98% | 1,3-diaxial avoidance |

| Free Amine | Axial | Free (NH) | +3.2 | <2% | 1,3-diaxial clash |

| N-Protected | Equatorial | Tosyl/Boc | +2.8 | ~5% | Pseudo-A(1,3) strain |

| N-Protected | Axial | Tosyl/Boc | 0.0 (Local Min) | ~95% | A(1,3) relief |

Table 2: Diagnostic ¹H NMR Parameters for the C3-Proton

| Conformer | C3-Proton Position | 3Jaa (Hz) | 3Jae (Hz) | 3Jea (Hz) | 3Jee (Hz) |

| C3-Equatorial | Axial | 10 - 12 | 2 - 4 | N/A | N/A |

| C3-Axial | Equatorial | N/A | N/A | 2 - 5 | 2 - 4 |

(Note: The presence of a large 3Jaa coupling is the definitive mathematical proof of a C3-equatorial substituent).

References

-

Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches SciSpace URL: [Link][2]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine The Journal of Organic Chemistry - ACS Publications URL: [Link][3]

Sources

Stereochemistry of (S)-tert-butyl morpholine-3-carboxylate

Executive Summary

(S)-tert-butyl morpholine-3-carboxylate is a highly versatile, stereochemically constrained chiral building block. Functioning as an oxygenated surrogate for proline and pipecolic acid, this non-natural amino acid derivative is heavily utilized in the synthesis of peptidomimetics and novel therapeutics ()[1]. This technical guide provides an in-depth analysis of its stereochemical properties, self-validating synthetic protocols, and strategic integration into modern drug discovery workflows.

Stereochemical Profiling and Conformational Dynamics

The core scaffold of morpholine-3-carboxylic acid features a six-membered oxa-aza heterocyclic ring. The introduction of a chiral center at the C3 position (adjacent to the N4 secondary amine) dictates the spatial trajectory of any appended pharmacophores.

Cahn-Ingold-Prelog (CIP) Assignment: At the C3 stereocenter, the atomic priorities are assigned as follows:

-

-NH- (N4) : Nitrogen atom (Atomic No. 7).

-

-COOtBu : Carbonyl carbon bonded to three oxygen equivalents (O, O, O).

-

-CH2-O- (C2) : Carbon bonded to one oxygen and two hydrogens (O, H, H).

-

-H : Hydrogen atom.

In the (S)-enantiomer, with the lowest priority hydrogen atom directed away from the observer, the sequence from Priority 1 to 3 traces a counter-clockwise path. Maintaining this precise (S)-configuration is critical, as it directly influences the biological activity and target affinity of downstream pharmaceutical agents targeting neurological disorders ()[2].

Conformational Locking: The morpholine ring predominantly adopts a chair conformation. The bulky tert-butyl ester group at C3 exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial steric clashes. This conformational lock ensures predictable 3D geometry when the molecule is incorporated into complex peptide chains.

Causality in Synthetic Design: The Esterification Strategy

The conversion of (S)-morpholine-3-carboxylic acid to its tert-butyl ester (CAS: 1353085-67-2)[3] requires a methodology that prevents racemization at the labile C3 position while simultaneously avoiding unwanted reactions at the nucleophilic N4 amine.

Standard esterification techniques (e.g., Fischer esterification with heat) are unsuitable due to the thermal conditions that promote epimerization. Instead, the use of isobutylene gas under strongly acidic conditions (H₂SO₄) is the method of choice.

Causality: The sulfuric acid serves a dual purpose. First, it protonates the N4 amine, converting it into a non-nucleophilic ammonium salt. This inherently protects the nitrogen from unwanted N-alkylation without requiring a separate Boc-protection step. Second, the acid catalyzes the generation of the tert-butyl carbocation from isobutylene, which rapidly reacts with the carboxylic acid, preserving the (S)-stereocenter.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl Morpholine-3-Carboxylate Hydrochloride (CAS: 1353006-44-6)[4]

Objective: High-yielding esterification with absolute stereoretention.

-

Preparation : Suspend 10.0 g of (S)-morpholine-3-carboxylic acid in 100 mL of anhydrous 1,4-dioxane within a heavy-walled Parr pressure vessel.

-

Amine Deactivation : Slowly add 2.0 mL of concentrated H₂SO₄ dropwise under continuous stirring at 0 °C.

-

Reagent Addition : Condense 40 mL of isobutylene gas using a dry ice/acetone cold finger and transfer it to the reaction mixture.

-

Reaction & Self-Validation : Seal the vessel and stir at 25 °C for 48 hours. Checkpoint: The reaction acts as a self-validating physical system; the initial opaque suspension will transition into a completely clear, homogeneous solution once the esterification is complete.

-

Quenching : Cool to -10 °C, vent excess gas, and pour into 200 mL of ice-cold saturated NaHCO₃.

-

Extraction : Extract with ethyl acetate (3 x 100 mL). The mildly basic aqueous phase deprotonates the amine, allowing the free base to partition into the organic layer.

-

Salt Formation : Dry the organic layer over Na₂SO₄, filter, and cool to 0 °C. Bubble dry HCl gas until precipitation ceases.

-

Isolation : Filter the white precipitate and dry under vacuum.

Fig 1. Synthetic and validation workflow for (S)-tert-butyl morpholine-3-carboxylate.

Protocol 2: Analytical Validation of Stereochemical Integrity

Objective: Confirm >99% enantiomeric excess (ee) post-synthesis. Causality: Direct HPLC analysis of secondary amines often yields broad peaks due to non-specific column interactions. Derivatizing the amine with Mosher's acid chloride ((R)-MTPA-Cl) converts enantiomeric impurities into diastereomers, enabling sharp resolution via both NMR and HPLC.

-

Derivatization : Dissolve 10 mg of the synthesized HCl salt in 0.5 mL of anhydrous dichloromethane. Add 15 µL of N,N-diisopropylethylamine (DIPEA) and 10 mg of (R)-MTPA-Cl. Stir for 2 hours.

-

NMR Validation : Evaporate the solvent, dissolve in CDCl₃, and acquire a ¹⁹F NMR spectrum. Checkpoint: A single sharp fluorine resonance confirms >99% ee. The absence of a secondary peak validates that no epimerization occurred.

-

Chiral HPLC Analysis :

-

Column : Daicel Chiralpak IG (4.6 x 250 mm, 5 µm).

-

Mobile Phase : Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Integration into Drug Discovery (ADME Optimization)

The incorporation of the (S)-morpholine-3-carboxylate core into drug candidates is a proven strategy for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. As demonstrated in the development of bridged bicyclic morpholine amino acids ()[4] and photoredox-catalyzed conjugate additions ()[5], the morpholine ring offers distinct advantages over traditional proline scaffolds:

-

Metabolic Stability : The electron-withdrawing oxygen atom reduces the basicity of the adjacent amine (pKa ~8.3 vs ~10.6 for piperidine), rendering the molecule less susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes.

-

Hydrogen Bonding : The O1 atom acts as a potent hydrogen-bond acceptor, enhancing target residence time.

-

Lipophilicity Modulation : The heteroatom lowers the overall LogP, improving aqueous solubility without sacrificing membrane permeability.

Fig 2. Structure-property relationships of the morpholine-3-carboxylate scaffold.

Quantitative Data Summary

| Parameter | Value | Analytical Method / Rationale |

| Molecular Formula | C₉H₁₇NO₃ (Free base) | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 187.24 g/mol | - |

| Stereocenter Configuration | (S) at C3 | X-ray Crystallography / Polarimetry |

| Target Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC (Daicel Chiralpak IG) |

| Amine pKa (calculated) | ~ 8.2 - 8.5 | Potentiometric Titration |

| LogP (calculated) | 0.8 - 1.1 | Octanol-Water Partitioning |

References

-

Title : Carboxylic Acids as A Traceless Activation Group for Conjugate Additions Source : National Institutes of Health (PMC) URL :[Link]

-

Title : Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry Source : ResearchGate URL : [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1353085-67-2|(S)-tert-Butyl morpholine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the Morpholine Ring in Drug Discovery: A Technical Whitepaper

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties or off-target toxicity. The strategic incorporation of a morpholine ring (1-oxa-4-azacyclohexane) into a molecular scaffold is rarely an accident; it is a calculated structural intervention.

This whitepaper explores the causality behind the widespread use of the morpholine moiety, detailing its physicochemical modulation, structural biology applications, metabolic fate, and the rigorous experimental protocols required to validate its performance in vitro.

Physicochemical Tuning: The Inductive Effect and pKa Modulation

The fundamental utility of the morpholine ring lies in its ability to finely tune the acid-base profile and lipophilicity of a drug candidate. Morpholine is a six-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4[1].

The Causality of pKa Shift: To understand morpholine's value, we must compare it to its all-carbon analog, piperidine. Piperidine has a pKa of approximately 11.2, meaning it is almost entirely protonated at physiological pH (7.4). While this grants excellent aqueous solubility, it severely restricts lipid membrane permeability.

In morpholine, the highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton. Consequently, the pKa of morpholine drops to approximately 8.33–8.7[2][3].

At physiological pH, a significant fraction of the morpholine moiety exists as a neutral free base. This creates a highly desirable "balanced lipophilic-hydrophilic profile"[4]. The protonated fraction ensures adequate aqueous solubility in the bloodstream, while the neutral fraction readily partitions into lipid bilayers, significantly improving oral bioavailability and Blood-Brain Barrier (BBB) penetration[5].

Table 1: Comparative Physicochemical Data of Saturated Heterocycles

| Heterocycle | Structural Formula | Approx. pKa | Lipophilicity (LogP) | Key Biological & Pharmacokinetic Advantage |

| Piperidine | (CH₂)_5NH | ~11.2 | Higher | Strong basicity; excellent for forming highly soluble salts. Poor BBB penetration. |

| Piperazine | NH(CH₂CH₂)_2NH | ~9.8, 5.6 | Lower | Two basic centers allow for multi-target tuning; often requires extensive modification. |

| Morpholine | O(CH₂CH₂)_2NH | ~8.3 - 8.7 | Balanced | Optimal physiological pH buffering; excellent brain permeability and solubility[1][5]. |

Structural Biology & Target Engagement: The Hinge-Binding Paradigm

Beyond passive pharmacokinetics, the morpholine ring actively participates in target engagement. The ring adopts a stable chair conformation, which geometrically projects the oxygen and nitrogen atoms into distinct spatial vectors.

In kinase inhibitor design—particularly for the Phosphoinositide 3-kinase (PI3K) family—morpholine acts as a privileged "hinge binder"[5]. The ATP-binding pocket of kinases contains a hinge region that connects the N-terminal and C-terminal lobes. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of key residues (e.g., Val851 in PI3Kα). Simultaneously, the aliphatic carbons of the morpholine ring pack tightly against the hydrophobic ceiling and floor of the ATP pocket, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect. Drugs like the pan-class I PI3K inhibitor copanlisib heavily rely on this interaction[6].

PI3K/AKT signaling pathway and the mechanism of morpholine-based kinase inhibitors.

Application in CNS Drug Discovery

Developing drugs for the Central Nervous System (CNS) requires strict control over molecular size, polar surface area (PSA), and lipophilicity. Morpholine's ability to lower the overall pKa of a molecule while maintaining hydrogen-bonding capabilities makes it a cornerstone of CNS drug design[4][5].

A classic example is the development of Monoamine Oxidase (MAO) inhibitors. Moclobemide, a reversible inhibitor of MAO-A used as an antidepressant, utilizes a morpholine ring to achieve rapid brain penetration and a short elimination half-life (1 to 2 hours), which prevents the dangerous hypertensive crises associated with older, irreversible MAO inhibitors[7].

Metabolic Fate and Cytochrome P450 Interactions

While morpholine improves solubility and binding, it introduces specific metabolic liabilities that must be profiled early in drug development. The metabolism of morpholine-containing drugs is primarily mediated by Cytochrome P450 (CYP450) enzymes, particularly CYP3A4[8].

Mechanisms of Oxidation: The electron-rich nitrogen and the adjacent alpha-carbons are highly susceptible to oxidation. The established biotransformation pathways for the morpholine moiety include[6]:

-

Alpha-Carbon Oxidation: Leads to the formation of lactam and lactone metabolites.

-

Ring Cleavage: Extensive oxidation can lead to the degradation of the ring structure, resulting in N-dealkylation and the formation of aliphatic carbonic acids.

-

N-Oxidation: Though less common for some specific drugs like copanlisib, morpholine N-oxides can form in mammalians depending on the steric hindrance around the nitrogen atom[6].

Because morpholine-containing drugs (e.g., gefitinib) are often CYP3A4 substrates, co-administration with potent CYP3A4 inhibitors can alter plasma concentrations, necessitating rigorous in vitro metabolic stability testing[8].

Experimental Methodology: Liver Microsomal Stability Assay

To validate the metabolic clearance of a newly synthesized morpholine derivative, we employ the Liver Microsomal Stability Assay. This self-validating protocol determines the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the compound by exposing it to a high concentration of drug-metabolizing enzymes[8].

Step-by-step workflow of the liver microsomal stability assay for metabolic profiling.

Step-by-Step Protocol

1. Reagent Preparation: Prepare a 10 mM stock solution of the morpholine-containing test compound in DMSO. Causality: DMSO ensures complete dissolution of lipophilic compounds, but the final assay concentration must be kept below 0.1% to prevent solvent-induced inhibition of CYP450 enzymes[8]. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

2. Microsome Preparation: Thaw human or rat liver microsomes on ice. Add the microsomes to the buffer mixture to achieve a final protein concentration of 0.5 mg/mL.

3. Thermal Equilibration (Pre-incubation): Pre-incubate the microsome-compound mixture at 37°C for exactly 5 minutes[8]. Causality: This ensures the enzymes and substrate are at physiological temperature before the reaction begins, preventing a kinetic lag phase that would skew clearance calculations.

4. Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Causality: CYP450 enzymes are monooxygenases; they absolutely require NADPH as an electron donor to activate molecular oxygen for the oxidation of the morpholine ring.

5. Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes to stop the reaction, while simultaneously precipitating the microsomal proteins to prevent LC-MS/MS column clogging.

6. Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and identify lactam/lactone metabolites.

References

-

Royal Society of Chemistry. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances. [Link]

-

American Chemical Society. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. [Link]

-

ResearchGate. "A review on pharmacological profile of Morpholine derivatives." International Journal of Pharmacological and Pharmaceutical Sciences. [Link]

-

National Institutes of Health (PMC). "Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib in a mass balance study in healthy male volunteers." Cancer Chemotherapy and Pharmacology.[Link]

-

ResearchGate. "From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors." [Link]

Sources

- 1. Morpholine | 61791-40-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety, Handling, and Application of (S)-tert-Butyl Morpholine-3-Carboxylate

Executive Summary

(S)-tert-butyl morpholine-3-carboxylate —widely cataloged and referred to in synthetic literature as (S)-4-Boc-morpholine-3-carboxylic acid (CAS: 783350-37-8)—is a critical chiral building block in modern medicinal chemistry and peptide synthesis . Featuring a morpholine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position, this compound is heavily utilized in the development of therapeutics targeting neurological disorders and advanced polymeric materials .

Because the stereochemical integrity at the C3 position is paramount for downstream biological efficacy, researchers must employ highly controlled handling and reaction conditions to prevent epimerization. This whitepaper outlines the physicochemical profile, mechanistic safety considerations, and self-validating protocols required for the optimal handling of this reagent.

Physicochemical Profiling

Understanding the physical parameters of (S)-4-Boc-morpholine-3-carboxylic acid is the first step in designing safe and effective experimental workflows.

| Property | Value |

| IUPAC Name | (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid |

| CAS Number | 783350-37-8 |

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in polar organic solvents (DMF, DCM, DMSO, EtOAc) |

| Storage Conditions | Room temperature (2–8°C recommended for long-term stability) |

Mechanistic Safety & Toxicology

Safety protocols must be driven by an understanding of why a chemical is hazardous. The safety profile of (S)-4-Boc-morpholine-3-carboxylic acid is dictated by its free carboxylic acid moiety and the latent reactivity of the Boc protecting group .

| GHS Code | Hazard Description | Mechanistic Causality & Mitigation |

| H302 | Harmful if swallowed | Causality: The compound can disrupt gastrointestinal mucosal membranes. Mitigation: strictly prohibit eating/drinking in the laboratory; mandate hand-washing post-handling. |

| H315 / H319 | Causes skin and serious eye irritation | Causality: The acidic nature of the C3-carboxyl group alters localized pH upon contact with moisture in the skin or eyes, leading to cellular irritation . Mitigation: Use double nitrile gloves and tightly sealed safety goggles. |

| H335 | May cause respiratory irritation | Causality: Fine particulate inhalation causes micro-abrasions and localized acidification in the respiratory tract. Mitigation: Handle exclusively in a certified Class II fume hood. |

Latent Pressurization Hazard: While the Boc group provides stability under basic and neutral conditions, exposure to strong acids (e.g., TFA, HCl) triggers rapid deprotection. This cleavage releases isobutylene gas and carbon dioxide. If this occurs in a sealed reaction vessel, the rapid gas evolution creates a severe pressurization hazard, potentially leading to vessel rupture .

Laboratory Handling & Storage Protocols

To ensure both operator safety and reagent integrity, handling procedures must be treated as self-validating systems.

Protocol 1: Safe Dispensing and Storage

-

Step 1: Environmental Control. Always handle the solid powder within a chemical fume hood with a minimum face velocity of 100 fpm.

-

Step 2: Static Mitigation (Self-Validating Step). Use an anti-static weighing boat.

-

Causality: Static charge causes fine powders to aerosolize, increasing inhalation risk and reducing mass accuracy.

-

Validation: Observe the powder's behavior on the spatula. If the powder clings aggressively or "jumps," the static load is too high. Discharge the environment using an anti-static gun before proceeding.

-

-

Step 3: Storage. Store in a tightly sealed, opaque container in a desiccator.

-

Causality: Ambient moisture can lead to slow degradation or clumping, which reduces the reactive surface area during dissolution.

-

Synthetic Applications & Downstream Processing

The most common application of (S)-4-Boc-morpholine-3-carboxylic acid is the coupling of its C3-carboxylic acid to a primary or secondary amine. The critical challenge in this workflow is avoiding the racemization of the (S)-chiral center via an oxazolone intermediate.

Protocol 2: Epimerization-Free Amide Coupling

-

Step 1: Dissolution. Dissolve 1.0 eq of the acid in anhydrous N,N-dimethylformamide (DMF) to a 0.1 M concentration.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the activated ester intermediate.

-

-

Step 2: Activation. Cool the solution to 0°C. Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

-

Causality: HATU is selected over standard carbodiimides (like DCC) because it forms a highly reactive HOAt ester, which undergoes aminolysis significantly faster than it can epimerize. Cooling to 0°C further suppresses racemization kinetics.

-

-

Step 3: In-Process Validation. After 15 minutes, quench a 5 µL aliquot in water/acetonitrile and analyze via LC-MS.

-

Validation: Do not proceed until you confirm the disappearance of the starting mass (m/z 230.1[M-H]⁻) and the appearance of the activated intermediate.

-

-

Step 4: Amine Addition. Slowly add 1.1 eq of the target amine. Allow the reaction to warm to room temperature over 2 hours.

-

Step 5: Workup. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The brief 1M HCl wash removes unreacted amine and DIPEA, while the basic wash removes unreacted acid and HOAt byproducts. The Boc group remains stable during brief, cold aqueous acidic washes.

-

Figure 1: Safe handling and amide coupling workflow for (S)-4-Boc-morpholine-3-carboxylic acid.

Emergency Response & Decontamination

-

Spill Management: Never sweep the dry powder, as this generates hazardous dust. Cover the spill with damp absorbent paper to suppress aerosolization, then carefully transfer the material to a hazardous waste container . Wash the affected area with a dilute basic solution (e.g., 5% sodium carbonate) to neutralize residual acid, followed by a thorough water rinse.

-

Exposure Response: In the event of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, utilize an eyewash station immediately; the localized acidic nature of the compound can cause severe corneal irritation if not rapidly diluted.

References

Theoretical calculations of (S)-tert-butyl morpholine-3-carboxylate properties

An In-Depth Technical Guide to the Theoretical Calculations of (S)-tert-butyl morpholine-3-carboxylate Properties

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," frequently integrated into biologically active molecules to enhance their physicochemical properties, such as metabolic stability and aqueous solubility.[1][2][3][4] (S)-tert-butyl morpholine-3-carboxylate is a chiral heterocyclic compound of significant interest, serving as a valuable building block in the synthesis of complex molecular architectures with specific biological targets.[1][5] The presence of a stereocenter and a reactive carboxylate group makes it a versatile intermediate for creating enantiomerically pure pharmaceuticals.[4] The tert-butyl group, while common, can influence properties like lipophilicity and metabolic stability, making a thorough understanding of the molecule's characteristics crucial for its effective use in drug design.[6]

This technical guide provides a comprehensive overview of the theoretical calculation of the key properties of (S)-tert-butyl morpholine-3-carboxylate. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can predict a wide range of molecular attributes before embarking on costly and time-consuming laboratory experiments.[7][8][9][10] This in silico approach accelerates the drug discovery process by providing invaluable insights into the molecule's geometry, electronic structure, and potential pharmacokinetic profile, thereby guiding the rational design of novel therapeutics.[11][12]

Computational Methodology: A Foundation in Density Functional Theory

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13] DFT has become a ubiquitous tool in computational organic chemistry due to its favorable balance of accuracy and computational efficiency, making it possible to perform detailed calculations on medium-sized organic molecules.[8]

For the calculations outlined in this guide, the B3LYP hybrid functional is a common choice, as it incorporates both local and non-local exchange-correlation terms, providing a good approximation of the electron correlation effects.[13] This is paired with a Pople-style basis set, such as 6-31G(d,p), which offers a flexible description of the electron distribution around the atoms.

Experimental Protocol: Geometry Optimization

The initial and most critical step in any theoretical property calculation is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through a process called geometry optimization.

-

Initial Structure Generation: A 3D model of (S)-tert-butyl morpholine-3-carboxylate is constructed using molecular modeling software such as GaussView.

-

Calculation Setup:

-

In the calculation software (e.g., Gaussian), select the "Optimization" job type.[14]

-

Under the "Method" tab, specify the desired level of theory:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

-

Set the molecular charge to 0 and the spin to Singlet.

-

-

Submission and Convergence: The calculation is submitted to the software. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the molecule. The optimization is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.[14]

-

Verification: A subsequent frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Computational Workflow for Property Prediction

Caption: Computational workflow for theoretical property prediction.

Theoretical Property Calculations

With an optimized molecular geometry, a suite of properties can be calculated to provide a detailed understanding of (S)-tert-butyl morpholine-3-carboxylate.

Geometric Properties and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For the morpholine ring, the "chair" conformation is the most stable arrangement.[15][16] A crucial aspect of the conformational analysis of (S)-tert-butyl morpholine-3-carboxylate is to determine the preferred orientation of the bulky tert-butyl carboxylate group—whether it adopts an axial or equatorial position relative to the ring. This can be investigated by optimizing both conformers and comparing their relative energies. The conformer with the lower energy is considered the more stable and, therefore, the more populated conformation.

| Parameter | Description |

| Bond Lengths | The equilibrium distances between bonded atoms. |

| Bond Angles | The angles formed by three consecutive bonded atoms. |

| Dihedral Angles | The torsional angles that define the puckering of the morpholine ring. |

Vibrational Analysis and Simulated Infrared (IR) Spectrum

A frequency calculation on the optimized geometry not only confirms that the structure is at a true energy minimum but also provides the harmonic vibrational frequencies of the molecule.[14] These calculated frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an infrared (IR) spectrum. This allows for a direct comparison between the theoretical and experimental IR spectra, aiding in the structural characterization of the compound.

Experimental Protocol: Vibrational Frequency Calculation

-

Input Geometry: Use the optimized geometry from the previous step.

-

Calculation Setup:

-

Job Type: Frequency

-

Method: The same level of theory as the optimization (e.g., DFT/B3LYP/6-31G(d,p)).

-

-

Execution: Run the calculation. The output will provide a list of vibrational frequencies and their corresponding IR intensities.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1730-1750 | C=O stretching (ester) |

| ~1200-1300 | C-O stretching (ester and ether) |

| ~1100 | C-N stretching |

Note: These are approximate values and will be refined by the specific calculation.

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and can be related to its electronic excitation energy.[8][17]

Caption: Diagram of HOMO and LUMO energy levels.

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for verifying a proposed structure or for assigning ambiguous signals in an experimental spectrum.[18][19] The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts.[14][20]

Experimental Protocol: NMR Chemical Shift Calculation

-

Input Geometry: Use the optimized geometry.

-

Calculation Setup:

-

Job Type: NMR[14]

-

Method: GIAO at the same level of theory used for optimization.

-

-

Reference Standard: A separate calculation on a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory is required to convert the calculated absolute shielding values to chemical shifts (δ) in parts per million (ppm).

-

δ_sample = σ_ref - σ_sample

-

| Nucleus | Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| tert-butyl protons | ~1.4 |

| Morpholine ring protons | ~2.5 - 4.5 |

| ¹³C NMR | |

| tert-butyl carbons | ~28 (CH₃), ~80 (quaternary C) |

| Morpholine ring carbons | ~45 - 70 |

| Ester carbonyl carbon | ~170 |

Note: These are estimated values and will be precisely determined by the calculation.

In Silico Prediction of Pharmacokinetic (ADMET) Properties

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reducing late-stage failures in drug development.[9][11] Many of these properties can be predicted using computational models that rely on molecular descriptors derived from theoretical calculations.[7][9] Properties such as molecular weight, polar surface area, and lipophilicity (logP) can be calculated from the optimized structure and used as inputs for quantitative structure-activity relationship (QSAR) and machine learning models to predict the ADMET profile of (S)-tert-butyl morpholine-3-carboxylate.[10][11][12]

Caption: Conceptual workflow for in silico ADMET prediction.

Applications in Drug Development

A detailed theoretical understanding of (S)-tert-butyl morpholine-3-carboxylate provides a significant advantage in its application as a chiral building block.

-

Rational Design: Knowledge of the molecule's stable conformation and the spatial orientation of its functional groups allows for the rational design of more complex molecules with optimized interactions with a biological target.[21]

-

Synthesis Planning: The calculated reactivity, informed by the electronic properties (HOMO/LUMO), can help in planning synthetic routes and predicting potential side reactions.

-

Pharmacokinetic Optimization: The predicted ADMET properties can guide modifications to the molecule to improve its drug-like characteristics, such as enhancing solubility or metabolic stability.[22][23] For instance, the morpholine moiety is known to often improve pharmacokinetic profiles.[21]

Conclusion

The theoretical calculation of the properties of (S)-tert-butyl morpholine-3-carboxylate using methods like Density Functional Theory provides a powerful, predictive, and cost-effective approach to understanding this important chemical entity. From determining its precise three-dimensional structure and conformational preferences to simulating its spectroscopic signatures and predicting its pharmacokinetic profile, computational chemistry offers a wealth of information that can accelerate and de-risk the drug discovery and development process. This in-depth guide demonstrates a robust workflow that empowers researchers, scientists, and drug development professionals to leverage theoretical calculations for more informed and efficient molecular design.

References

- Aurlide. (2025, September 27).

- CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry.

- PMC. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.

- Elsevier. (2018). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.

- IAPC Journals. (2025, June 7). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development.

- ResearchGate. (n.d.).

- ACS Publications. (2025, September 9). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews.

- Taylor & Francis. (2020, October 30). Deep Learning Approaches in Predicting ADMET Properties.

- Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?

- Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.

- MDPI. (2025, February 23).

- eScholarship.org. (n.d.).

- ACS Publications. (2023, October 13). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy | The Journal of Physical Chemistry Letters.

- Books. (n.d.).

- TAU. (n.d.).

- Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry.

- PubMed. (2025, February 23).

- W. (n.d.). Calculations of Parameters of the NMR Spectroscopy.

- PIPER. (n.d.).

- PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537.

- Benchchem. (n.d.). Technical Guide: (S)